1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound that features a combination of imidazole, pyrimidine, and piperidine moieties
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, like the one , have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various molecular and cellular effects depending on the specific biological activity it exhibits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF). The reaction conditions often involve heating and stirring under an inert atmosphere to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyrimidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-1-yl)pyrimidine: Shares the imidazole and pyrimidine moieties but lacks the piperidine and cyclopentyl groups.
N-cyclopentylpiperidine: Contains the piperidine and cyclopentyl groups but lacks the imidazole and pyrimidine rings.
Uniqueness
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide is unique due to its combination of three distinct moieties, which confer a broad range of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(22-15-3-1-2-4-15)14-5-8-23(9-6-14)16-11-17(21-12-20-16)24-10-7-19-13-24/h7,10-15H,1-6,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGSZQUGZHLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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